
(-)-Sesamin 2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Sesamin 2,2’-diol: is a naturally occurring lignan found in sesame seeds and sesame oil. It is known for its antioxidant properties and potential health benefits. The compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sesamin 2,2’-diol typically involves the extraction from sesame seeds followed by purification processes. One common method includes the use of organic solvents to extract the lignans, which are then separated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of (-)-Sesamin 2,2’-diol involves large-scale extraction from sesame seeds. The seeds are first crushed, and the oil is extracted using solvents. The lignans are then isolated from the oil through a series of purification steps, including crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Sesamin 2,2’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sesaminol, while reduction can yield various dihydro derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Sesamin 2,2’-diol is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure makes it an interesting subject for synthetic organic chemistry .
Biology: Biologically, (-)-Sesamin 2,2’-diol is known for its antioxidant properties. It has been studied for its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: In medicine, the compound has shown potential in the treatment of various diseases, including cancer and cardiovascular diseases. Its anti-inflammatory and anti-cancer properties are of particular interest .
Industry: Industrially, (-)-Sesamin 2,2’-diol is used in the production of health supplements and functional foods. Its antioxidant properties make it a valuable additive in food products to enhance shelf life and nutritional value .
Mécanisme D'action
The mechanism of action of (-)-Sesamin 2,2’-diol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. Additionally, it modulates the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Sesamin: Another lignan found in sesame seeds, known for its antioxidant properties.
Sesamolin: Similar to sesamin, it is also found in sesame seeds and has antioxidant and anti-inflammatory properties.
Sesaminol: A derivative of sesamin, known for its potent antioxidant activity.
Uniqueness: (-)-Sesamin 2,2’-diol is unique due to its specific diol structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H18O8 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
5-[(3R,3aS,6R,6aS)-3-(4-hydroxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C20H18O8/c21-15-9(1-3-13-19(15)27-7-25-13)17-11-5-24-18(12(11)6-23-17)10-2-4-14-20(16(10)22)28-8-26-14/h1-4,11-12,17-18,21-22H,5-8H2/t11-,12-,17+,18+/m1/s1 |
Clé InChI |
CNUBEERPZWNIEK-VVDPLQPHSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](CO[C@H]2C3=C(C4=C(C=C3)OCO4)O)[C@@H](O1)C5=C(C6=C(C=C5)OCO6)O |
SMILES canonique |
C1C2C(COC2C3=C(C4=C(C=C3)OCO4)O)C(O1)C5=C(C6=C(C=C5)OCO6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
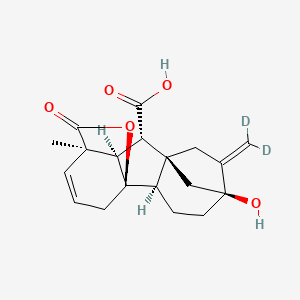
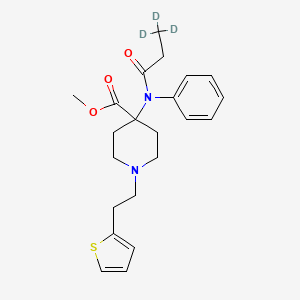

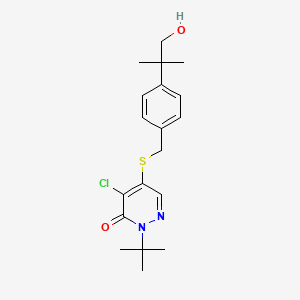

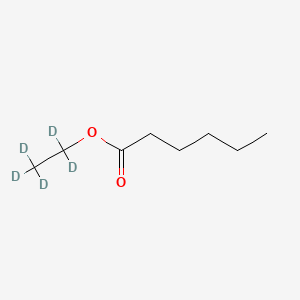
![5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid](/img/structure/B13444723.png)



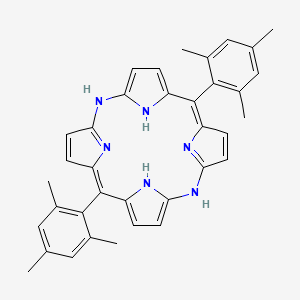
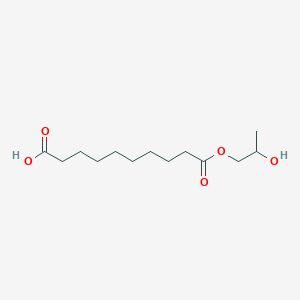
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)
